

(Z)-SU14813 in Sunitinib-Resistant GIST: A Comparative Analysis of Preclinical Efficacy

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752378

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of **(Z)-SU14813** in the context of sunitinib-resistant gastrointestinal stromal tumors (GIST). Due to a lack of direct studies of **(Z)-SU14813** in this specific setting, this guide draws comparisons with other tyrosine kinase inhibitors (TKIs) based on their activity against known sunitinib-resistance mutations.

Gastrointestinal stromal tumors (GISTs) are predominantly driven by activating mutations in the KIT receptor tyrosine kinase. While sunitinib is a standard second-line therapy for imatinib-resistant GIST, acquired resistance to sunitinib, often through secondary mutations in the KIT gene, presents a significant clinical challenge.^{[1][2]} This guide evaluates the potential of **(Z)-SU14813**, a multi-targeted TKI, as a therapeutic option in this resistant setting, and benchmarks its preclinical profile against established and emerging therapies.

Kinase Inhibition Profile

(Z)-SU14813 is a potent inhibitor of multiple receptor tyrosine kinases, including KIT, VEGFRs, and PDGFR β .^{[3][4][5][6][7]} Its inhibitory profile is similar to sunitinib, targeting key pathways involved in GIST pathogenesis and angiogenesis.^{[6][7]} The development of resistance to sunitinib is frequently associated with the emergence of secondary mutations in the KIT activation loop (A-loop), encoded by exons 17 and 18, and to a lesser extent, in the ATP-binding pocket, encoded by exons 13 and 14.^{[2][3][8][9]} Sunitinib is notably less effective against mutations in the activation loop.^{[3][8]}

The following table summarizes the in vitro biochemical and cellular inhibitory activities of **(Z)-SU14813** and compares them with other TKIs that have been evaluated in sunitinib-resistant GIST.

| Tyrosine Kinase Inhibitor | Target Kinases | Biochemical IC50 (nM) | Cellular IC50 (nM) | Activity against Sunitinib-Resistant Mutations |
|---------------------------|---|---|---|--|
| (Z)-SU14813 | KIT, VEGFR-1, VEGFR-2, PDGFR β , FLT3 | KIT: 15, VEGFR-1: 2, VEGFR-2: 50, PDGFR β : 4[4][5] | KIT: 11.2, VEGFR-2: 5.2, PDGFR β : 9.9[4][5] | Data not available for specific sunitinib-resistant mutations. |
| Sunitinib | KIT, PDGFRs, VEGFRs, FLT3, RET | - | GIST cells with secondary exon 13/14 mutations show sensitivity. Ineffective against activation loop mutations (exon 17/18).[2][3][8][10] | Limited activity against activation loop mutations. [3][8] |
| Regorafenib | KIT, PDGFR, VEGFRs, TIE2, FGFR, RAF | - | - | Active against some sunitinib-resistant secondary mutations, particularly those in the activation loop.[1][11][12][13] |
| Ripretinib | KIT, PDGFRA | - | - | Broad activity against various KIT mutations, including those in the activation loop (exon 17/18) that confer resistance |

to sunitinib.[10]
[14][15][16][17]

Avapritinib

KIT, PDGFRA

KIT D816V:
0.27[18][19]

KIT
(autophosphoryla
tion): 4[18][19]

Potent activity
against activation
loop mutations,
including KIT
exon 17
mutations.[18]
[19][20][21][22]
[23]

Preclinical Efficacy in GIST Models

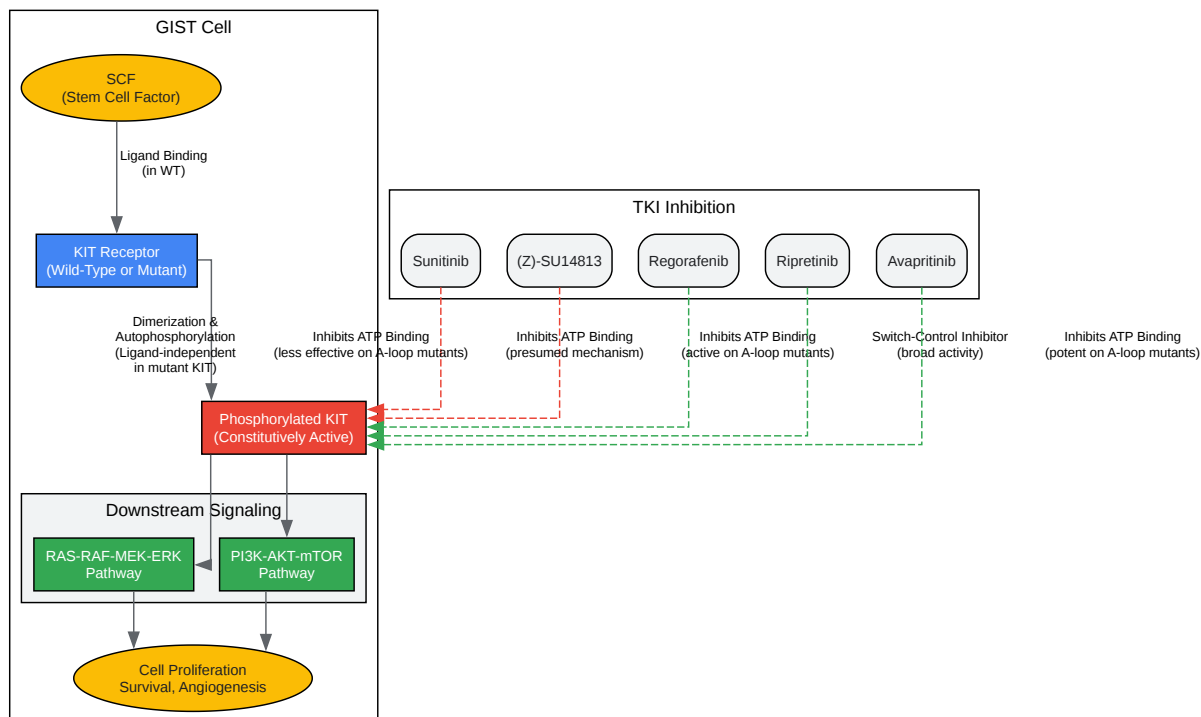
While no studies have directly evaluated **(Z)-SU14813** in sunitinib-resistant GIST models, its potent anti-tumor activity has been demonstrated in various xenograft models.[6][7] For comparison, this section summarizes the preclinical efficacy of other TKIs in models of resistant GIST.

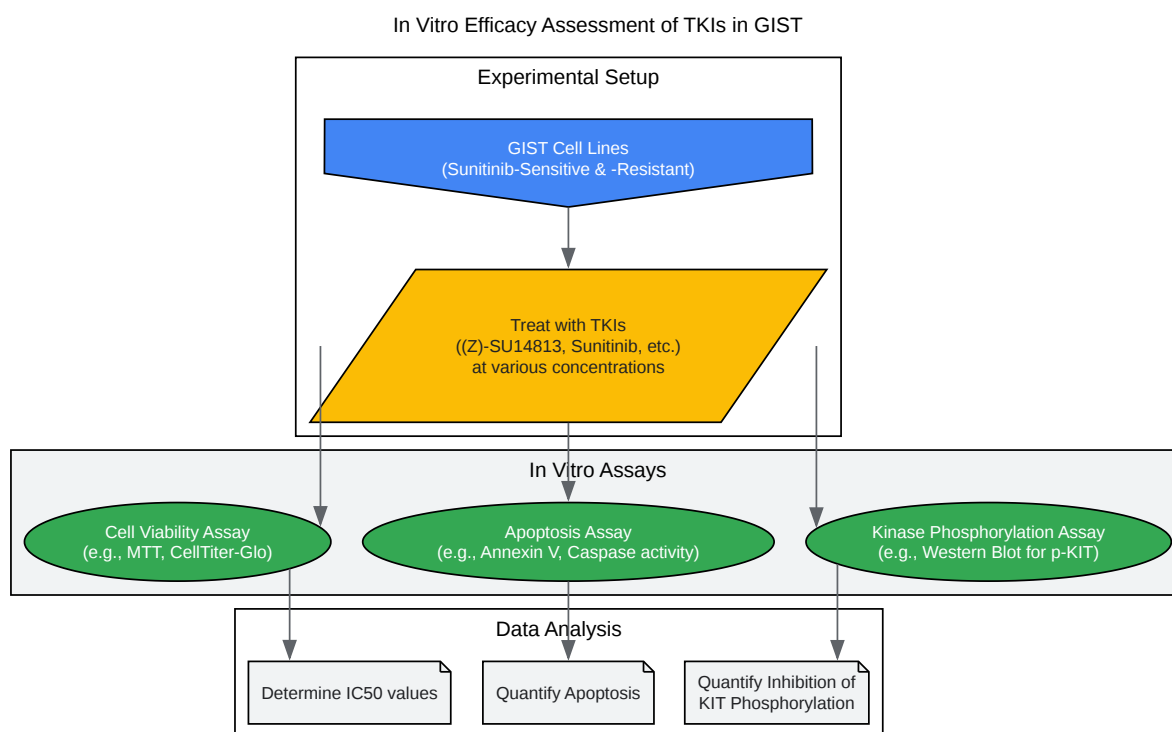
| Tyrosine Kinase Inhibitor | GIST Model | Experimental Results |
|---------------------------|--|--|
| (Z)-SU14813 | Various human tumor xenografts (not specifically GIST) | Showed broad and potent antitumor activity, leading to tumor regression, growth arrest, or substantially reduced growth. [6] [7] |
| Regorafenib | Imatinib- and sunitinib-resistant GIST models | Demonstrated significant activity in preclinical models. [1] [12] |
| Ripretinib | Imatinib-resistant GIST models | Showed superior in vitro activity compared to sunitinib against imatinib-resistant secondary KIT mutations. [15] |
| Avapritinib | Patient-derived xenograft (PDX) of imatinib- and sunitinib-resistant GIST (KIT exon 11 and 17 mutations) | Led to disease stabilization at 10 mg/kg and tumor shrinkage at 30 mg/kg, with better responses than imatinib or regorafenib. [20] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

KIT Signaling Pathway in GIST and TKI Inhibition





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